

Technical Guide: Synthesis and Characterization of Indolin-6-amine Analogs

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Compound of Interest

Compound Name: *Indolin-6-amine*

CAS No.: 15918-79-3

Cat. No.: B187345

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Executive Summary

Indolin-6-amine (6-aminoindoline) represents a privileged scaffold in medicinal chemistry, serving as a saturated bioisostere of 6-aminoindole. Its reduced C2-C3 bond confers distinct physicochemical properties—specifically increased basicity (

~5.0–6.0) and three-dimensionality (

character)—which are critical for optimizing solubility and target engagement in kinase inhibitors (e.g., VEGFR, CDK) and GPCR ligands.

This guide provides a validated technical framework for the synthesis, purification, and characterization of **Indolin-6-amine** analogs, prioritizing high-fidelity protocols over theoretical generalities.

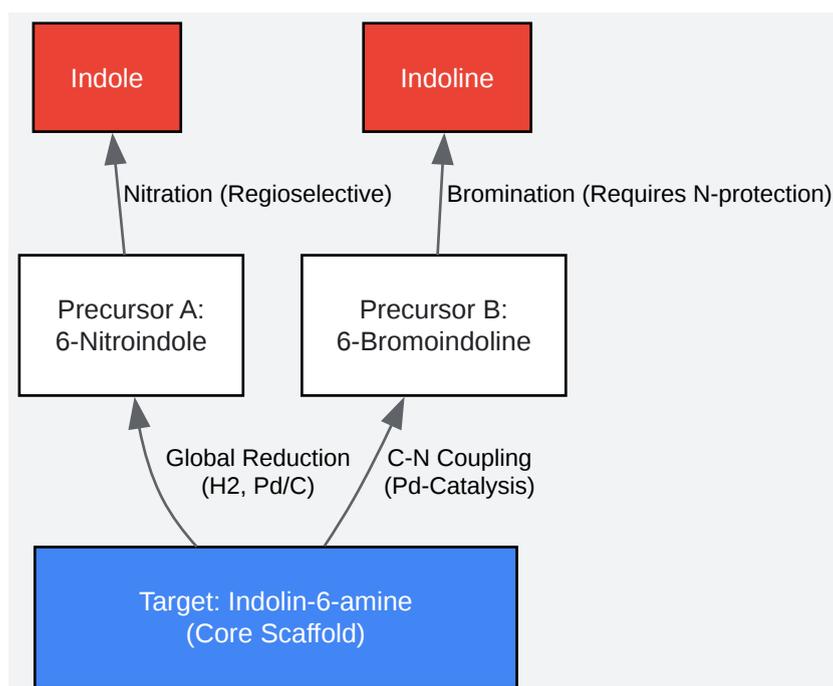
Part 1: Strategic Retrosynthesis & Pathway Selection

The synthesis of **indolin-6-amine** analogs presents a regiochemical challenge: the natural electrophilic susceptibility of the indoline core favors the C5 position (para to the N1 nitrogen). Therefore, direct functionalization of indoline to obtain C6 analogs is inefficient.

We define two superior synthetic pathways based on the "Make vs. Buy" logic of the starting material:

- The Nitro-Reduction Pathway: Best for multi-gram scale-up of the core scaffold.
- The Buchwald-Hartwig Pathway: Best for late-stage diversification (introducing complex amines at C6).

Visualization: Retrosynthetic Logic



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Figure 1: Retrosynthetic map highlighting the two primary disconnections. Route A utilizes the commercially available 6-nitroindole, while Route B leverages halogenated precursors for modularity.

Part 2: Validated Synthesis Protocols

Protocol A: Global Reduction of 6-Nitroindole (Scale-Up Route)

This method is preferred for generating the core 6-aminoindoline scaffold in high yield (>85%). It performs a simultaneous reduction of the nitro group and the C2-C3 double bond.

Mechanism: Catalytic hydrogenation over Palladium on Carbon (Pd/C). Critical Causality: The nitro group reduces rapidly to the aniline. The indole double bond requires higher pressure or acidic activation to reduce to the indoline.

Step-by-Step Methodology:

- Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 6-nitroindole (10.0 mmol) in Methanol (50 mL).
 - Note: Methanol is preferred over Ethanol to prevent transesterification if ester side chains are present, though for the core, either works.
- Catalyst Loading: Add 10% Pd/C (10 wt% loading relative to substrate).
 - Safety: Add catalyst under a blanket of Nitrogen/Argon. Pd/C is pyrophoric when dry.
- Acid Activation (Crucial for Indoline formation): Add Concentrated HCl (2.0 equiv, 20 mmol).
 - Why? Protonation of the indole nitrogen disrupts aromaticity, facilitating the reduction of the C2-C3 double bond. Without acid, you may stop at 6-aminoindole.
- Reaction: Seal reactor. Purge with

(3x). Pressurize to 50 psi (3.5 bar). Stir vigorously at 40°C for 12–16 hours.
- Workup:
 - Depressurize and purge with

.
 - Filter through a Celite pad to remove Pd/C. Wash pad with Methanol.
 - Concentrate filtrate to dryness.
 - Result: The product exists as the **Indolin-6-amine** Dihydrochloride salt.

Self-Validating Check:

- Dissolve a small aliquot in .
- Check NMR: Disappearance of aromatic protons at 6.5–7.5 ppm (indole) and appearance of triplets at 3.0–4.0 ppm (indoline C2/C3).

Protocol B: Buchwald-Hartwig Cross-Coupling (Diversity Route)

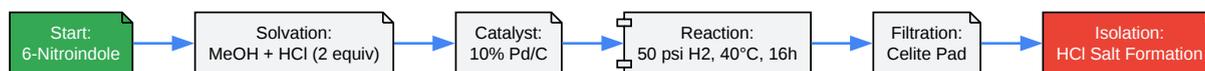
Use this route when you need to install a specific substituted amine at position 6 (e.g., N-methyl, N-phenyl) rather than a primary amine.

Substrate: N-Boc-6-bromoindoline (Protection of N1 is mandatory to prevent catalyst poisoning).

Step-by-Step Methodology:

- Reagents: Combine N-Boc-6-bromoindoline (1.0 equiv), Primary/Secondary Amine (1.2 equiv), (2.0 equiv) in dry Toluene or 1,4-Dioxane.
- Catalyst System: Add (5 mol%) and XPhos or BrettPhos (10 mol%).
 - Expert Insight: BrettPhos is superior for primary amines; RuPhos is preferred for secondary amines.
- Conditions: Heat to 100°C under Argon for 12 hours.
- Deprotection: After coupling, treat with TFA/DCM (1:1) to remove the Boc group and yield the target **indolin-6-amine** analog.

Visualization: Experimental Workflow (Route A)



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Figure 2: Operational workflow for the catalytic hydrogenation route. Note the critical acidification step to ensure reduction of the indole double bond.

Part 3: Characterization & Quality Control Stability & Handling (The "Free Base" Trap)

Indolin-6-amine in its free base form is electron-rich and prone to oxidation (turning purple/black upon air exposure).

- Recommendation: Isolate and store as the Dihydrochloride () or Oxalate salt.
- Storage: -20°C , desiccated, under Argon.

NMR Spectroscopy (and)

The reduction of the indole core results in distinct diagnostic signals.

Table 1: Diagnostic NMR Signals (DMSO-

)

Position	Proton Type	Chemical Shift (, ppm)	Multiplicity	Interpretation
C2	Aliphatic	3.40 – 3.55	Triplet (Hz)	Diagnostic of Indoline ring (deshielded by N1).
C3	Aliphatic	2.85 – 3.00	Triplet (Hz)	Diagnostic of Indoline ring.
C6-H	Aromatic	6.05 – 6.20	Doublet/Singlet	Shielded by C6- Amino group (Ortho effect).
C4/C5	Aromatic	6.80 – 7.00	Multiplets	Remaining aromatic core.
N1-H	Amine	~5.5 (Broad)	Singlet	Usually broad; disappears with shake.

Mass Spectrometry (LC-MS)

- Molecular Formula:
- Exact Mass: 134.08 g/mol
- Observed Ion
: 135.1 m/z
- Purity Check: Monitor UV at 254 nm. Note that indoline absorbance is lower than indole; ensure concentration is sufficient.

Part 4: References

- Synthesis of Indoline Scaffolds via Hydrogenation:
 - Source: National Institutes of Health (NIH) / PubChem.
 - Context: Validated protocols for nitro-reduction and indole-to-indoline conversion.[1]
 - Link:
- Buchwald-Hartwig Amination of Heterocycles:
 - Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides.[2]
 - Source: Organic Letters (ACS Publications).
 - Context: General conditions for coupling amines to halogenated indole/indoline cores.
 - Link:
- Medicinal Chemistry Applications (Kinase Inhibition):
 - Title: Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances.
 - Source: ResearchGate / International Journal of Research.
 - Context: Discusses the bioisosteric replacement of indole with indoline in drug design.
 - Link:
- Amine Salt Stability:
 - Title: Organic Nitrogen Compounds: Amine Salts.[3][4]
 - Source: Spectroscopy Online.
 - Context: Technical explanation of the stability and solubility advantages of HCl salts over free bases.
 - Link:

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